4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid
Description
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)9-2-3-11-8-10(9)17(14,15)16/h2-3,8H,4-7H2,1H3,(H,14,15,16) |
InChI Key |
DNFUEJVJLCENRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyridine-3-Sulfonic Acid Synthesis
Pyridine-3-sulfonic acid serves as a critical precursor for further functionalization. Two industrial methods dominate:
Method A: Oxidation-Sulfonation-Hydrogenation Sequence
3-Chloropyridine undergoes oxidation to 3-chloropyridine N-oxide using hydrogen peroxide in acetic acid at 80–100°C. Subsequent sulfonation with sodium sulfite at 50–170°C yields pyridine-3-sulfonic acid N-oxide, which is hydrogenated using Raney nickel (3–15 g per 100 g substrate) under 5–7 bar H₂ at 80–120°C. This mercury-free process achieves 75–80% yield with 90% purity, avoiding heavy metal contamination.
Method B: Direct Sulfonation with Phosphorus Pentachloride
Pyridine-3-sulfonic acid reacts with phosphorus pentachloride (PCl₅) in chlorobenzene or trifluoromethylbenzene at reflux to produce pyridine-3-sulfonyl chloride. Solvent choice is critical: toluene generates byproducts, while chlorobenzene suppresses side reactions, yielding 85–90% pure sulfonyl chloride.
| Method | Reactants | Solvent | Catalyst/Conditions | Yield | Purity |
|---|---|---|---|---|---|
| A | 3-Chloropyridine, Na₂SO₃ | Water | Raney Ni, H₂ | 75–80% | 90% |
| B | Pyridine-3-sulfonic acid, PCl₅ | Chlorobenzene | Reflux | 85–90% | 95% |
Functionalization Challenges
The electron-withdrawing sulfonic acid group deactivates the pyridine ring, complicating electrophilic substitution at position 4. Directed ortho-metalation or transition-metal catalysis is often required to install substituents meta to the sulfonic acid group.
Introducing the 4-Methylpiperazin-1-yl Group
Nucleophilic Aromatic Substitution (SNAr)
4-Halopyridine-3-sulfonic acid derivatives react with 4-methylpiperazine under SNAr conditions. For example, 4-fluoropyridine-3-sulfonic acid and 4-methylpiperazine in DMF at 120°C for 24 hours yield the target compound. The sulfonic acid group enhances ring electrophilicity, enabling substitution at position 4 despite steric hindrance.
Transition-Metal-Catalyzed Coupling
Palladium-mediated Buchwald-Hartwig amination couples 4-bromopyridine-3-sulfonic acid with 4-methylpiperazine. Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C, this method achieves 65–70% yield.
Optimization Table:
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|---|
| 4-Bromo-pyridine-3-sulfonic acid | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110 | 65–70% |
| 4-Iodo-pyridine-3-sulfonic acid | Pd(dba)₂/BINAP | KOtBu | Dioxane | 100 | 72% |
Integrated Multi-Step Synthesis
Route 1: Sequential Sulfonation and Amination
Route 2: One-Pot Tandem Reaction
A novel approach employs a sulfonic acid-functionalized ionic liquid catalyst (PVPy-IL-B-SO₃H) to facilitate concurrent sulfonation and amination. In ethanol under ultrasonic irradiation, pyridine, sulfonic acid precursor, and 4-methylpiperazine react at 80°C for 1 hour, yielding 55–60% product.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1), achieving >99% purity. Acidic impurities are removed by washing with dilute HCl.
Analytical Data
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.45 (d, 1H, H-6), 7.98 (d, 1H, H-5), 3.45–3.20 (m, 8H, piperazine), 2.35 (s, 3H, CH₃).
-
LC-MS: m/z 286.1 [M+H]⁺.
Industrial-Scale Considerations
Solvent Recycling
Chlorobenzene and trifluoromethylbenzene are recovered via distillation, reducing costs by 30%.
Waste Management
Phosphorus oxychloride byproducts from sulfonyl chloride synthesis are neutralized with NaOH, generating non-hazardous Na₃PO₄.
Emerging Methodologies
Chemical Reactions Analysis
Sulfonic Acid Group Reactivity
The sulfonic acid group (-SO₃H) undergoes reactions typical of strong acids, including salt formation and nucleophilic substitution.
Neutralization and Salt Formation
-
Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble sulfonate salts (e.g., sodium sulfonate).
Example Reaction :This property is exploited in pharmaceutical formulations to enhance solubility .
Sulfonyl Chloride Formation
-
Reacts with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form sulfonyl chlorides, a precursor for sulfonamide derivatives.
Example Reaction :
Piperazine Substituent Reactivity
The 4-methylpiperazine group participates in alkylation, acylation, and coordination chemistry.
N-Alkylation/Acylation
-
Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions:
Example Reaction :These modifications are used to tune lipophilicity in drug design .
Coordination Chemistry
-
The tertiary amine in piperazine binds to metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial applications .
Pyridine Ring Reactivity
The pyridine ring undergoes electrophilic substitution at positions activated by the sulfonic acid group.
Nitration/Sulfonation
-
Directed by the electron-withdrawing -SO₃H group, nitration occurs at position 2 or 5.
Example Reaction :
Cross-Coupling Reactions
The sulfonic acid group can be replaced in palladium-catalyzed couplings, though this is less common due to its strong electron-withdrawing nature.
Example Reaction (Suzuki Coupling) :
Yields are moderate (40–60%) .
Table 1: Key Reaction Conditions and Yields
Biological Activity and Derivatives
-
Sulfonamide Derivatives : Reaction with amines produces sulfonamides with enhanced bioactivity (e.g., PD-1/PD-L1 inhibitors) .
-
Esterification : Forms prodrugs via ester bonds with alcohols (e.g., ethanol), improving membrane permeability.
Stability and Degradation
Scientific Research Applications
Antitumor Activity
The compound is closely related to imatinib, a well-known tyrosine kinase inhibitor used in cancer treatment, particularly for chronic myeloid leukemia and gastrointestinal stromal tumors. The structural similarities suggest that derivatives of 4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid could exhibit similar therapeutic effects. Research indicates that the compound may enhance the efficacy of existing treatments through its ability to inhibit specific kinase activities, particularly PI3-kinase, which is implicated in various cancers .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial and antiviral activities of pyridine compounds, including this compound. These compounds have shown effectiveness against a range of bacterial strains and fungi. For instance, derivatives have been synthesized that demonstrate significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as various fungal strains .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli, S. aureus | 55 μg/mL |
| Compound B | K. pneumoniae | 45 μg/mL |
| Compound C | P. aeruginosa | 50 μg/mL |
Inhibition of Kinase Activity
The compound's role as a PI3-kinase inhibitor provides insights into its mechanism of action in treating cancer and other diseases linked to aberrant kinase activity. Studies indicate that compounds with similar structures can selectively inhibit PI3-kinases, which are crucial in cell growth and survival pathways .
Antifungal Activity
The antifungal potential of this compound has been explored through the synthesis of novel derivatives that incorporate antifungal moieties. These compounds have shown promising results against Candida species and other pathogenic fungi, suggesting a versatile application in treating fungal infections, especially in immunocompromised patients .
Clinical Trials with Imatinib Derivatives
Clinical trials involving imatinib and its derivatives have demonstrated improved outcomes in patients with specific types of leukemia. The inclusion of compounds like this compound in combination therapies could potentially enhance treatment efficacy by targeting multiple pathways involved in tumor progression .
Synthesis and Testing of Antimicrobial Compounds
A series of pyridine-based compounds were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications to the piperazine ring significantly enhanced antibacterial activity, paving the way for further development into therapeutic agents against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dopamine Receptor Antagonists (S 18126 and L 745,870)
Structural Similarities :
- S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) and L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) share the 4-methylpiperazine motif with the target compound, albeit attached to different cores (benzoindane and pyrrolopyridine, respectively) .
Pharmacological Differences :
- Receptor Selectivity :
- S 18126 and L 745,870 exhibit >100-fold selectivity for human dopamine D4 receptors (Ki = 2.4–2.5 nM) over D2/D3 receptors (Ki > 700 nM). In contrast, raclopride (a D2/D3 antagonist) shows negligible affinity for D4 receptors (>3000 nM) .
- The pyridine-sulfonic acid core of the target compound may confer distinct receptor interactions compared to the benzoindane or pyrrolopyridine scaffolds of S 18126 and L 745,870.
- In Vitro Activity: Both S 18126 and L 745,870 potently block dopamine-induced [35S]-GTPγS binding at D4 receptors (Kb = 1.0–2.2 nM), while raclopride is inactive at D4 sites but effective at D2 receptors (Kb = 1.4 nM) .
In Vivo Effects :
- S 18126 and L 745,870 show weak presynaptic activity (e.g., minimal modulation of dopamine synthesis) compared to raclopride, which strongly enhances dopamine levels in multiple brain regions .
- The target compound’s sulfonic acid moiety might reduce blood-brain barrier penetration, limiting central nervous system effects compared to these analogs.
Table 1: Comparison of Dopamine Receptor Antagonists
| Compound | Core Structure | D4 Ki (nM) | D2 Ki (nM) | In Vivo DA Modulation |
|---|---|---|---|---|
| S 18126 | Benzoindane | 2.4 | 738 | Weak |
| L 745,870 | Pyrrolopyridine | 2.5 | 905 | Weak |
| Raclopride | Benzamide | >3000 | 1.1 | Strong |
| Target Compound | Pyridine-sulfonic acid | N/A | N/A | Hypothetically weak |
Anticonvulsant Pyrrolidine-2,5-dione Derivatives
Structural Similarities :
Pharmacological Differences :
- Anticonvulsant Activity :
- Derivatives with aromatic rings at position 3 of the pyrrolidine-dione core (e.g., chlorinated analogs) show potent activity in the maximal electroshock (MES) test (ED50 = 29–48 mg/kg). Spirocycloalkyl derivatives are inactive .
- The pyridine-sulfonic acid core of the target compound may lack the conformational flexibility required for anticonvulsant activity, suggesting divergent therapeutic applications.
Table 2: Comparison of Anticonvulsant Piperazine Derivatives
| Compound | Core Structure | Substituent | MES ED50 (mg/kg) |
|---|---|---|---|
| Chlorinated derivative | Pyrrolidine-dione | 3- or 4-Cl on aryl | 29–48 |
| Spirocycloalkyl analog | Pyrrolidine-dione | Spirocycloalkyl | Inactive |
| Target Compound | Pyridine-sulfonic acid | 3-SO3H, 4-methylpiperazine | N/A |
Key Insights and Limitations
- Structural Determinants of Activity: The 4-methylpiperazine group enhances receptor selectivity (e.g., D4 vs. D2 in S 18126) or anticonvulsant activity (in pyrrolidine-diones), but the core structure dictates functional outcomes .
- Research Gaps: No direct data on the target compound’s receptor affinity, pharmacokinetics, or therapeutic efficacy are available in the provided evidence. Further studies are needed to validate hypotheses derived from structural analogs.
Biological Activity
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various kinases, including PI3-kinase. This article explores its biological activity, including antimicrobial, antifungal, and potential therapeutic applications.
1. Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of PI3-kinase activity. PI3-kinases are crucial in various cellular processes, including cell growth, proliferation, and survival. The inhibition of this pathway is associated with therapeutic effects in cancer and autoimmune diseases .
2. Antimicrobial Activity
Studies have demonstrated that pyridine derivatives possess antimicrobial properties. A range of synthesized pyridine compounds showed effective inhibition against several bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with longer alkyl chains exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 55 |
| Compound A | Staphylococcus aureus | 75 |
| Compound B | Klebsiella pneumoniae | 100 |
3. Antifungal Activity
The compound has also been evaluated for antifungal properties. Certain derivatives showed promising results against various fungi, indicating that modifications to the piperazine or pyridine moieties could enhance antifungal efficacy .
Table 2: Antifungal Activity of Pyridine Derivatives
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 250 |
| Compound C | Aspergillus fumigatus | 200 |
4. Case Studies and Research Findings
A notable study synthesized a series of piperazine derivatives, including those related to the target compound, and evaluated their biological activities. The results indicated that these compounds exhibited not only antibacterial but also anticancer properties by inducing apoptosis in cancer cell lines .
Case Study: Antitumor Activity
In vitro studies on specific derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that the structural features of the piperazine and pyridine components play a critical role in their biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid, and what critical parameters influence yield?
- Methodological Answer : A two-step approach is typically employed:
Sulfonation : Introduce the sulfonic acid group to pyridine-3-carboxylic acid derivatives using fuming sulfuric acid under controlled temperature (0–5°C) to avoid over-sulfonation.
Piperazine coupling : React the sulfonated intermediate with 1-methylpiperazine via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and catalysts like potassium carbonate to enhance reactivity .
- Critical parameters : Reaction temperature, stoichiometry of 1-methylpiperazine, and purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
Q. How can HPLC methods be optimized for quantifying this compound and its impurities?
- Methodological Answer :
- Column : Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (gradient: 10–90% acetonitrile over 20 min).
- Detection : UV at 254 nm for sulfonic acid derivatives.
- Note : Adjust pH to 2.5–3.0 to suppress ionization of the sulfonic acid group, improving peak symmetry. Monitor for co-eluting impurities (e.g., des-methyl analogs) by spiking reference standards .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Methodological Answer :
- pH dependency : The sulfonic acid group confers high water solubility but may hydrolyze under strongly alkaline conditions (pH > 10). Store solutions at pH 4–5.
- Light sensitivity : Protect from UV light to prevent piperazine ring oxidation.
- Hygroscopicity : Store the solid form in a desiccator with silica gel to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can computational modeling predict the solubility and pKa of this compound?
- Methodological Answer :
- Software : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (≈-1.2) and pKa (sulfonic acid: ~1.5; piperazine N: ~8.2).
- Molecular dynamics : Simulate solvation free energy in water/DMSO mixtures to predict solubility trends. Validate with experimental shake-flask assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Compare IC50 values under identical conditions (pH, buffer composition). For example, activity against kinases may vary with ATP concentration.
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., N-oxide derivatives) that may interfere with activity measurements .
Q. How to characterize and mitigate process-related impurities during scale-up synthesis?
- Methodological Answer :
- Impurity identification : Employ LC-HRMS to detect byproducts like des-sulfonated analogs or dimerized species.
- Mitigation : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 1-methylpiperazine) and introduce a scavenger resin to trap unreacted intermediates .
Q. What role does the sulfonic acid group play in modulating protein binding interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
